BenchChemオンラインストアへようこそ!

Esculentin-1LTa

Antifungal peptides Candida albicans Broad-spectrum AMPs

Esculentin-1LTa is a 47-residue cationic antimicrobial peptide (AMP) identified from the skin secretions of the broad-folded frog Hylarana latouchii. It belongs to the esculentin-1 family of ranid frog AMPs and features a C-terminal cyclic domain stabilized by a disulfide bridge between Cys41 and Cys47 (the conserved 'Rana box' motif).

Molecular Formula
Molecular Weight
Cat. No. B1576692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEsculentin-1LTa
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Esculentin-1LTa Antimicrobial Peptide: Sequence, Source, and Broad-Spectrum Activity Profile for Procurement Evaluation


Esculentin-1LTa is a 47-residue cationic antimicrobial peptide (AMP) identified from the skin secretions of the broad-folded frog Hylarana latouchii [1]. It belongs to the esculentin-1 family of ranid frog AMPs and features a C-terminal cyclic domain stabilized by a disulfide bridge between Cys41 and Cys47 (the conserved 'Rana box' motif) [2]. The peptide carries a net charge of +7 at physiological pH and demonstrates broad-spectrum antimicrobial activity encompassing Gram-positive bacteria, Gram-negative bacteria, and fungi [1][2]. It was originally characterized alongside six other AMP families from the same frog species—including esculentin-2LTa, brevinin-2LTa/b/c, palustrin-2LTa, and temporin-LTe—enabling direct intra-study comparison of biological activities under identical experimental conditions [1].

Why Esculentin-1LTa Cannot Be Substituted by Other Esculentin-Family or Same-Source Frog Skin AMPs


Even among antimicrobial peptides co-expressed in the skin secretion of a single frog species, functional profiles diverge dramatically. Esculentin-1LTa and esculentin-2LTa—both isolated from Hylarana latouchii and characterized in the same study—differ fundamentally in net charge (+7 vs. −4), sequence length (47 vs. 37 residues), target organism spectrum (including antifungal activity present only in the former), and disulfide bridge architecture (Cys41–Cys47 vs. Cys31–Cys37) [1][2]. These molecular differences translate into quantifiable divergence in potency, spectrum breadth, and hemolytic selectivity [1]. Furthermore, within the broader esculentin-1 family, sequence variations across species (e.g., Esculentin-1 from Rana esculenta, Esculentin-1V from Odorrana hainanensis) produce MIC values spanning orders of magnitude against identical reference strains [3][4]. Generic substitution without empirical verification therefore carries a high risk of selecting a peptide with fundamentally non-overlapping activity or an inadequate therapeutic window for the intended application.

Esculentin-1LTa: Quantitative Head-to-Head Evidence Against Key Comparators for Procurement Decision-Making


Antifungal Activity Against Candida albicans: Unique Among Same-Source H. latouchii AMPs

Esculentin-1LTa is the only AMP among those characterized from H. latouchii skin secretions—including esculentin-2LTa, brevinin-2LTa/b/c, palustrin-2LTa, and temporin-LTe—that demonstrates measurable activity against the opportunistic yeast Candida albicans, with an MIC of 80 µM against strain ATCC2002 [1][2]. In contrast, esculentin-2LTa, the closest structural relative from the same biological source and the same primary study, has no reported antifungal activity whatsoever against C. albicans or any other yeast [2]. For procurement scenarios requiring both antibacterial and antifungal coverage from a single peptide entity, esculentin-1LTa therefore provides a spectrum breadth that its same-source esculentin-2 paralog cannot match.

Antifungal peptides Candida albicans Broad-spectrum AMPs Amphibian skin peptides

Superior Gram-Positive Potency: 2.5- to 2.7-Fold Lower MICs vs. Esculentin-2LTa Against Key Staphylococci and Rhodococcus

In the same study using identical broth microdilution methodology, esculentin-1LTa exhibits consistently greater potency than esculentin-2LTa against three Gram-positive reference strains [1]. Against Staphylococcus aureus ATCC2592, the MIC is 0.6 µM for esculentin-1LTa versus 1.6 µM for esculentin-2LTa (2.7-fold advantage). Against Staphylococcus carnosus KHS, the MIC is 1.3 µM versus 3.2 µM (2.5-fold advantage). Against Rhodococcus rhodochrous X15, the lowest MIC among all tested Gram-positive organisms, esculentin-1LTa achieves 0.3 µM versus 0.8 µM (2.7-fold advantage) [1][2]. One exception is Bacillus licheniformis X39, where esculentin-2LTa is more potent (MIC 3.2 µM vs. 10 µM). This strain-specific potency inversion underscores the need for empirical verification rather than class-based assumptions when selecting peptides for particular target organisms.

Gram-positive antibacterial Staphylococcus aureus Rhodococcus rhodochrous MIC comparison

Broader Gram-Negative Spectrum: Activity Against Three Species vs. a Single Species for Esculentin-2LTa

Among Gram-negative bacteria tested under identical conditions, esculentin-1LTa shows activity against three distinct species—Escherichia coli ATCC25922 (MIC = 5 µM), Serratia rubidaea X01 (MIC = 10 µM), and Psychrobacter faecalis X29 (MIC = 0.6 µM)—whereas esculentin-2LTa is active against only a single Gram-negative species, Psychrobacter faecalis X29 (MIC = 1.6 µM) [1][2]. This represents a three-fold broader Gram-negative target range for esculentin-1LTa within the same experimental framework. Notably, esculentin-2LTa lacks detectable activity against E. coli and S. rubidaea at the concentrations tested [2]. Paclitaxel-2LTa, another same-source peptide, is also limited to P. faecalis among Gram-negative targets .

Gram-negative antibacterial Escherichia coli Serratia rubidaea Psychrobacter faecalis Antimicrobial spectrum breadth

Hemolytic Selectivity Index: >800 for S. aureus—Approximately 2-Fold Higher Therapeutic Window Than Esculentin-2LTa

Both esculentin-1LTa and esculentin-2LTa exhibit low hemolytic activity against human erythrocytes, consistent with the general observation that most H. latouchii-derived peptides 'hardly display hemolytic activity in vitro' [1]. However, when combined with their respective antimicrobial potencies, a meaningful difference in therapeutic index emerges. Esculentin-1LTa has an LD50 > 480 µM against human erythrocytes with an S. aureus ATCC2592 MIC of 0.6 µM, yielding a selectivity index (SI = LD50/MIC) of >800 [1][2]. Esculentin-2LTa has an LD50 > 600 µM with an S. aureus MIC of 1.6 µM, yielding an SI of >375 [2][3]. Thus, esculentin-1LTa provides an approximately 2.1-fold wider therapeutic window against this clinically relevant Gram-positive target. For P. faecalis X29, the SI advantage is similar: >800 for esculentin-1LTa vs. >375 for esculentin-2LTa [2][3].

Therapeutic index Hemolytic selectivity Human erythrocytes Safety margin AMPs

Cationic Net Charge (+7) vs. Anionic Esculentin-2LTa (−4): Fundamental Physicochemical Divergence with Mechanistic Implications

Esculentin-1LTa and esculentin-2LTa, despite originating from the same frog species and being characterized in the same study, display a striking physicochemical dichotomy: esculentin-1LTa has a net charge of +7 (11 basic residues, 4 acidic residues) while esculentin-2LTa has a net charge of −4 (3 basic residues, 7 acidic residues) [1][2]. This 11-unit charge differential represents a complete polarity inversion between the two peptides. Cationic AMPs like esculentin-1LTa are generally understood to interact with anionic bacterial membrane components (e.g., lipopolysaccharides in Gram-negative bacteria, lipoteichoic acids in Gram-positive bacteria) via electrostatic attraction, a mechanism that is unavailable to anionic peptides such as esculentin-2LTa [3]. Esculentin-1LTa also features a higher isoelectric point (pI 9.94 vs. pI 4.25) and greater sequence length (47 vs. 37 residues). The classical esculentin-1 from Rana esculenta (CAMPSQ459) shares cationic character but with a distinct sequence (GIFSKLGRKKIKNLLISGLKNVGKEVGMDVVRTGIDIAGCKIKGEC, 46 residues) and differing MIC values: it is more potent against E. coli (MIC 0.2 µM) and P. aeruginosa (MIC 0.7 µM) but has reported hemolytic activity at >100 µM [4].

Net charge Membrane permeabilization Cationic AMPs Physicochemical properties Structure-activity relationship

Esculentin-1LTa: Evidence-Backed Application Scenarios for Antimicrobial Peptide Research and Procurement


Broad-Spectrum Antimicrobial Screening Requiring Simultaneous Antibacterial and Antifungal Activity

Esculentin-1LTa is uniquely suited among H. latouchii-derived AMPs for screening campaigns that require both antibacterial and antifungal coverage from a single peptide entity. Its demonstrated activity against Gram-positive bacteria (S. aureus MIC=0.6 µM, R. rhodochrous MIC=0.3 µM), Gram-negative bacteria (E. coli MIC=5 µM, P. faecalis MIC=0.6 µM), and the yeast C. albicans (MIC=80 µM) provides a breadth of spectrum that esculentin-2LTa—which lacks any antifungal activity—cannot offer [1]. This makes esculentin-1LTa a logical first-choice candidate for phenotypic screening libraries where coverage across microbial kingdoms is prioritized and where procurement of multiple peptides with narrower spectra would increase cost and workflow complexity.

Gram-Positive Antibacterial Lead Development with Favorable Selectivity Index

For drug discovery programs targeting Gram-positive pathogens—particularly Staphylococcus species—esculentin-1LTa offers a combination of sub-micromolar potency (S. aureus ATCC2592 MIC=0.6 µM; S. carnosus KHS MIC=1.3 µM) and a selectivity index exceeding 800 (LD50 human erythrocytes >480 µM / MIC 0.6 µM) [1][2]. This selectivity profile is approximately 2.1-fold higher than that of esculentin-2LTa (SI >375) when benchmarked against the same S. aureus strain under identical assay conditions [2]. Researchers requiring AMPs with demonstrable therapeutic windows for mammalian cell compatibility should therefore prioritize esculentin-1LTa over esculentin-2LTa for Gram-positive-focused projects.

Structure-Activity Relationship (SAR) Studies of the Esculentin-1 Family Rana Box Domain

The C-terminal disulfide bridge of esculentin-1LTa (Cys41–Cys47), forming a 7-residue cyclic Rana box, represents an experimentally tractable structural feature for SAR investigations. Previous work on the classical esculentin-1 has established that the cyclic (disulfide-bonded) form kills Gram-negative bacteria faster than the linear analogue [3]. Esculentin-1LTa, with its distinct disulfide positioning compared to esculentin-2LTa (Cys31–Cys37) and esculentin-1V (Cys40–Cys46), provides a comparative framework for dissecting how disulfide loop size and position modulate antimicrobial spectrum and potency [1][4]. Procurement of esculentin-1LTa alongside its same-source comparators enables systematic SAR campaigns that are not possible with any single peptide alone.

Cationic AMP Membrane Interaction Mechanism Studies with Anionic Peptide Control

The 11-unit net charge difference between esculentin-1LTa (+7) and esculentin-2LTa (−4) presents a rare opportunity to study the role of electrostatic driving forces in AMP–membrane interactions using two peptides from the same biological source [1]. This pairing serves as an internally controlled experimental system: both peptides are expressed in the same frog skin secretion, share a common evolutionary origin, and differ primarily in charge polarity. Researchers investigating the contribution of cationic charge to bacterial membrane selectivity, lipopolysaccharide binding, or lipid bilayer disruption can use esculentin-1LTa as the cationic probe and esculentin-2LTa as the anionic control, eliminating species-specific confounding variables that would otherwise obscure mechanistic interpretation [1][5].

Quote Request

Request a Quote for Esculentin-1LTa

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.